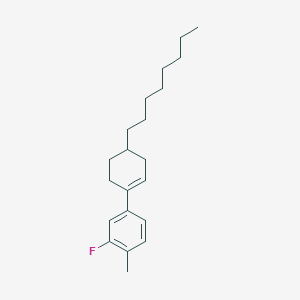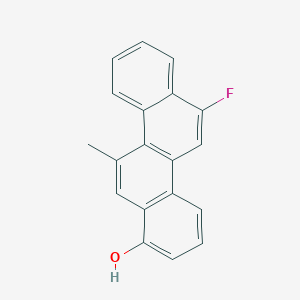
6-Fluoro-11-methylchrysen-1-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Fluoro-11-methylchrysen-1-OL is a fluorinated aromatic compound with a complex structure. It is part of the chrysen family, which is known for its polycyclic aromatic hydrocarbon (PAH) framework. The presence of a fluorine atom and a hydroxyl group in its structure makes it unique and potentially useful in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-11-methylchrysen-1-OL typically involves multi-step organic reactions. One common method includes the fluorination of a precursor chrysen compound followed by methylation and hydroxylation. The reaction conditions often require the use of strong fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions
6-Fluoro-11-methylchrysen-1-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the fluorine atom or to convert the hydroxyl group to a hydrogen atom.
Substitution: The fluorine atom can be substituted with other functional groups such as chlorine or bromine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like N-bromosuccinimide (NBS) and sulfuryl chloride (SO2Cl2) are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield 6-Fluoro-11-methylchrysen-1-one, while reduction can produce 6-Fluoro-11-methylchrysen.
Aplicaciones Científicas De Investigación
6-Fluoro-11-methylchrysen-1-OL has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated aromatic compounds.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme-substrate interactions and protein binding.
Medicine: Its potential as a pharmaceutical intermediate is being explored, particularly in the development of anti-cancer and anti-inflammatory drugs.
Industry: The compound is used in the production of advanced materials, including polymers and coatings, due to its stability and unique chemical properties.
Mecanismo De Acción
The mechanism of action of 6-Fluoro-11-methylchrysen-1-OL involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom enhances the compound’s binding affinity to these targets, while the hydroxyl group can form hydrogen bonds, stabilizing the interaction. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
6-Fluorochrysen-1-OL: Similar structure but lacks the methyl group at the 11th position.
11-Methylchrysen-1-OL: Similar structure but lacks the fluorine atom.
6-Fluoro-11-methylbenzo[a]pyrene: A related PAH with a different ring structure.
Uniqueness
6-Fluoro-11-methylchrysen-1-OL is unique due to the combination of a fluorine atom, a methyl group, and a hydroxyl group in its structure. This combination imparts distinct chemical and physical properties, making it valuable for specific applications that other similar compounds may not be suitable for.
Propiedades
Número CAS |
92755-78-7 |
|---|---|
Fórmula molecular |
C19H13FO |
Peso molecular |
276.3 g/mol |
Nombre IUPAC |
6-fluoro-11-methylchrysen-1-ol |
InChI |
InChI=1S/C19H13FO/c1-11-9-15-12(7-4-8-18(15)21)16-10-17(20)13-5-2-3-6-14(13)19(11)16/h2-10,21H,1H3 |
Clave InChI |
OZTCEPVGCVXJSZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=CC=C2O)C3=C1C4=CC=CC=C4C(=C3)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[3-(Acetyloxy)-4-methoxyphenyl]-1-diazoniobut-1-en-2-olate](/img/structure/B14353087.png)
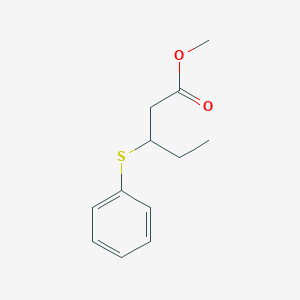
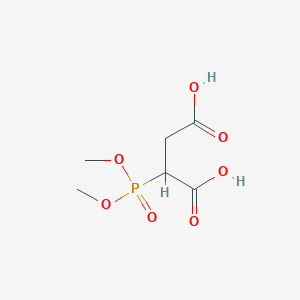
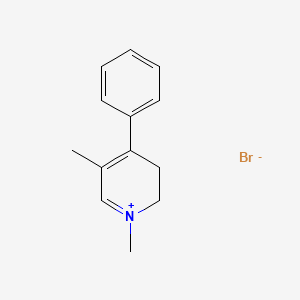
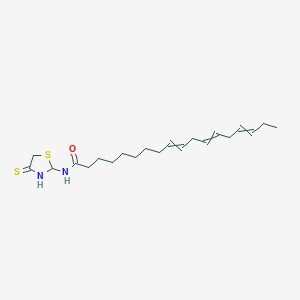
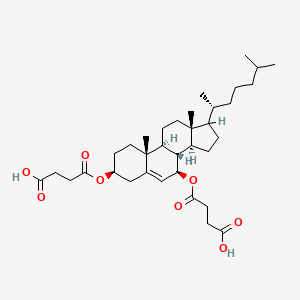
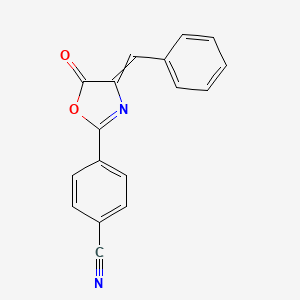
![2-Ethenyl-1-methoxy-5-methylbicyclo[4.1.0]heptan-2-ol](/img/structure/B14353113.png)
![1,3-Propanediol, 2-[(2-methoxyethoxy)methoxy]-](/img/structure/B14353116.png)
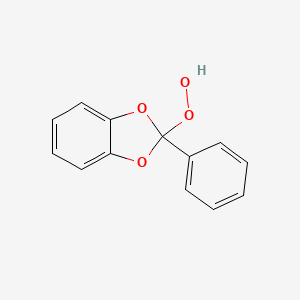
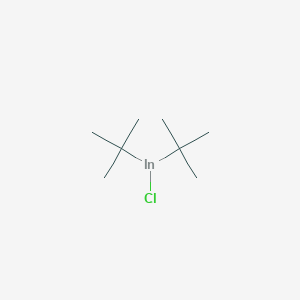
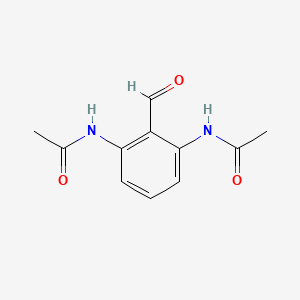
![3-[(1,2-Benzothiazol-3-yl)amino]benzene-1,2-dithiol](/img/structure/B14353146.png)
